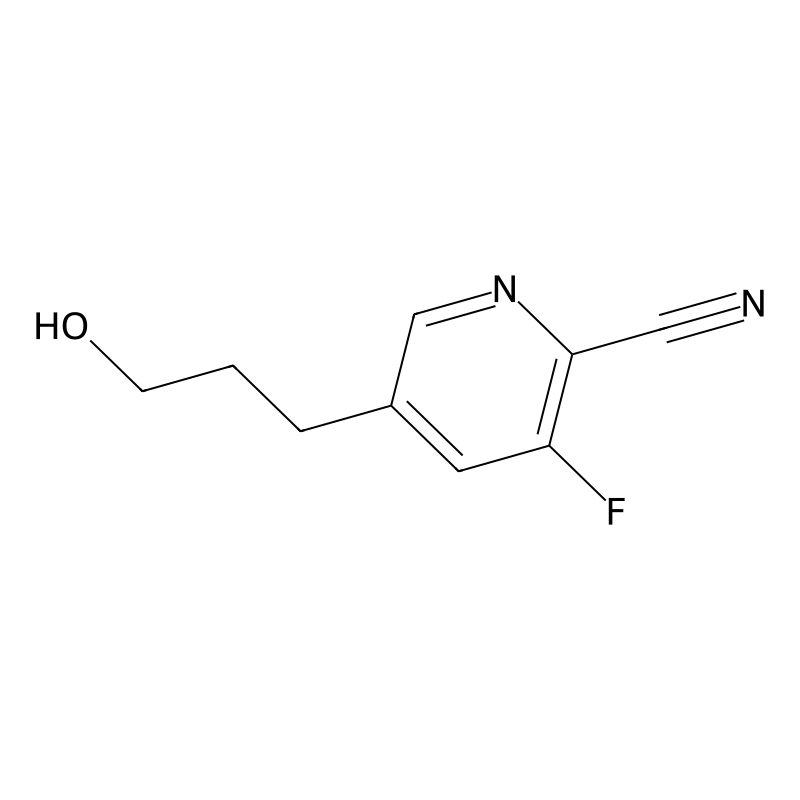

3-Fluoro-5-(3-hydroxypropyl)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-5-(3-hydroxypropyl)picolinonitrile is a chemical compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile functional group attached to a picoline ring. Its molecular formula is C9H9FN2O, and it has a molecular mass of approximately 180.18 g/mol. The compound features a pyridine ring with a fluorine substituent at the 3-position and a hydroxylpropyl group at the 5-position, providing it with unique chemical properties that are of interest in various fields of research.

There is no current information available on the specific mechanism of action of 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile. However, picolinonitriles have been investigated for their potential biological activities. Some studies suggest they may possess antifungal or antibacterial properties []. Further research is needed to determine if 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile exhibits similar properties.

- Nucleophilic Substitution: The nitrile group can be involved in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction: The nitrile can be reduced to an amine or aldehyde under appropriate conditions, often using reducing agents like lithium aluminum hydride.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Dehydrohalogenation: If halogenated derivatives are synthesized, they may undergo elimination reactions to form alkenes.

These reactions are influenced by the presence of the fluorine atom, which can enhance electrophilicity and alter the reactivity of adjacent functional groups.

Synthesis of 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile can be achieved through several methods:

- Starting from Picoline Derivatives: A common approach involves starting from a suitable picoline derivative that contains a fluorine substituent. This compound can then be reacted with an appropriate alkylating agent to introduce the hydroxylpropyl group.

- Nitrilation: The introduction of the nitrile group can be performed via nitrilation reactions using reagents such as sodium cyanide in the presence of a catalyst.

- Sequential Reactions: A multi-step synthesis may involve first introducing the fluorine atom through electrophilic fluorination followed by alkylation to add the hydroxylpropyl moiety.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

3-Fluoro-5-(3-hydroxypropyl)picolinonitrile has potential applications in various fields:

- Pharmaceuticals: Due to its structural features, it may serve as a precursor for drug development or as an active pharmaceutical ingredient.

- Agricultural Chemicals: Similar compounds are often explored for use in agrochemicals, particularly as herbicides or fungicides.

- Material Science: The unique properties imparted by fluorination may make this compound useful in developing advanced materials with specific chemical resistances.

Interaction studies involving 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile would focus on its binding affinity and selectivity toward biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate its biological activity against various cell lines or biochemical pathways.

These studies help elucidate the mechanism of action and potential therapeutic benefits of the compound.

Several compounds share structural similarities with 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-5-(hydroxymethyl)pyridine | Contains a hydroxymethyl group instead of hydroxylpropyl | May exhibit different solubility and reactivity |

| 2-Fluoro-5-(3-hydroxypropyl)pyridine | Fluorine at position 2 instead of 3 | Different electronic effects due to position change |

| 4-Fluoro-5-(3-hydroxypropyl)pyridine | Fluorine at position 4 | Potentially different biological activity |

These compounds differ primarily in their substitution patterns on the pyridine ring, which can significantly influence their chemical behavior and biological properties.